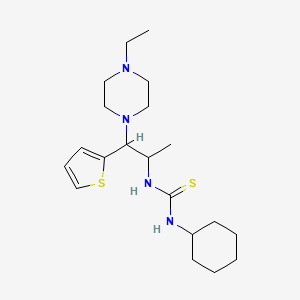1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea
CAS No.: 863017-61-2
Cat. No.: VC6486096
Molecular Formula: C20H34N4S2
Molecular Weight: 394.64
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 863017-61-2 |
|---|---|
| Molecular Formula | C20H34N4S2 |
| Molecular Weight | 394.64 |
| IUPAC Name | 1-cyclohexyl-3-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiourea |
| Standard InChI | InChI=1S/C20H34N4S2/c1-3-23-11-13-24(14-12-23)19(18-10-7-15-26-18)16(2)21-20(25)22-17-8-5-4-6-9-17/h7,10,15-17,19H,3-6,8-9,11-14H2,1-2H3,(H2,21,22,25) |
| Standard InChI Key | FHZWVYZVDJZMJA-UHFFFAOYSA-N |
| SMILES | CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=S)NC3CCCCC3 |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
The compound’s structure comprises three distinct regions:
-
Cyclohexylthiourea core: A cyclohexyl group attached to a thiourea (-NHC(=S)NH-) backbone.
-
Thiophene substituent: A thiophen-2-yl group linked to the central carbon of a propan-2-yl chain.
-
4-Ethylpiperazine moiety: A nitrogen-rich heterocycle substituted with an ethyl group at the 4-position.
The IUPAC name reflects this arrangement: 1-Cyclohexyl-3-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea. No common abbreviations or trivial names are documented for this compound in authoritative sources .
Physicochemical Properties
While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally related thiourea derivatives (Table 1):
Table 1: Estimated Physicochemical Properties
The thiophene and piperazine groups likely enhance solubility in polar organic solvents (e.g., DMSO or ethanol), while the cyclohexyl moiety contributes to membrane permeability .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The compound can be dissected into three synthons:
-
Cyclohexyl isothiocyanate: For introducing the thiourea group.
-
1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-amine: A branched amine intermediate.
Proposed Synthesis
A plausible pathway involves:
-
Preparation of the amine intermediate:
-
Thiourea formation:
Critical Parameters:
-
Temperature control: Excess heat may lead to thiourea dimerization.
-
Stoichiometry: A 1:1 ratio of isothiocyanate to amine minimizes side products .
Pharmacological Evaluation
Mechanism of Action Hypotheses
The compound’s structure suggests multiple pharmacological targets:
-
Enzyme inhibition: Thiourea derivatives are known inhibitors of carbonic anhydrase, acetylcholinesterase, and bacterial enzymes .
-
Receptor modulation: The 4-ethylpiperazine group may interact with serotonin or dopamine receptors due to structural similarity to known psychotropic agents .
Structure-Activity Relationship (SAR) Considerations
Key structural features influencing activity:
-
Thiophene ring: Aromatic stacking interactions with enzyme active sites .
-
4-Ethylpiperazine: Enhances solubility and bioavailability via hydrogen bonding .
-
Cyclohexyl group: Increases lipophilicity, potentially improving blood-brain barrier penetration .
Table 2: Impact of Substituents on Activity
| Substituent | Role | Effect on Activity |
|---|---|---|
| Thiophen-2-yl | Aromatic interaction | Increases target binding affinity |
| 4-Ethylpiperazin-1-yl | Solubility modifier | Enhances pharmacokinetics |
| Cyclohexylthiourea | Lipophilicity contributor | Improves membrane permeability |
Future Research Directions
-
Synthetic optimization: Develop one-pot methods to improve yield and purity.
-
In vitro screening: Prioritize antimicrobial and enzyme inhibition assays.
-
ADMET profiling: Assess absorption, distribution, and metabolic stability using in silico models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume